molecular formula C23H15F3N2O2S2 B2734946 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine CAS No. 478081-00-4

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine

Cat. No.: B2734946
CAS No.: 478081-00-4
M. Wt: 472.5
InChI Key: BFSVYEWCFWYQPV-UHFFFAOYSA-N
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Description

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common approach includes the formation of the pyrimidine core followed by the introduction of the phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups through various substitution reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the sulfonyl group.

    Substitution: The trifluoromethylphenylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridine
  • 2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene

Uniqueness

2-Phenyl-5-(phenylsulfonyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}pyrimidine is unique due to its combination of a pyrimidine core with phenyl, phenylsulfonyl, and trifluoromethylphenylsulfanyl groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-phenyl-4-[3-(trifluoromethyl)phenyl]sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N2O2S2/c24-23(25,26)17-10-7-11-18(14-17)31-22-20(32(29,30)19-12-5-2-6-13-19)15-27-21(28-22)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSVYEWCFWYQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=N2)SC3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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